PIP3-AKT PH Domain Interaction Inhibition
5,3'-Dimethoxyflavone exhibits a 20-fold higher inhibition of the PIP3-AKT PH domain interaction compared to its dihydroxy analog, 5,3'-dihydroxyflavone. At a uniform test concentration of 10 μM, the dimethoxyflavone demonstrates a dramatic increase in inhibitory activity, highlighting the critical role of methoxy substitution at these positions for this specific protein–protein interaction [1].
| Evidence Dimension | Inhibition of PIP3-AKT PH domain interaction |
|---|---|
| Target Compound Data | 20-fold increase in inhibition vs. comparator |
| Comparator Or Baseline | 5,3'-Dihydroxyflavone |
| Quantified Difference | 20-fold greater inhibition |
| Conditions | In vitro, concentration: 10 μM |
Why This Matters
This quantitative difference defines 5,3'-Dimethoxyflavone as the superior chemical probe for studying AKT-dependent signaling, a key pathway in oncology, compared to its inactive dihydroxy counterpart.
- [1] Journal of Microbiology and Biotechnology. (2018). Effects of functional group substitutions on the PIP3-AKT PH domain interaction. 28(9), 1401–1411. View Source
